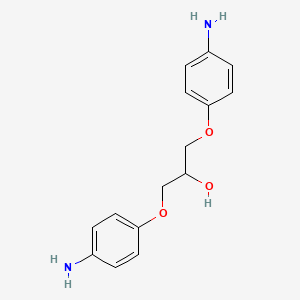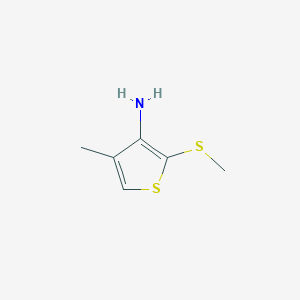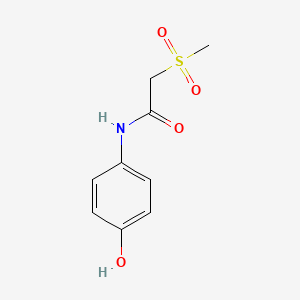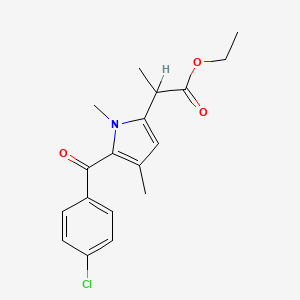![molecular formula C7H5BrN2OS B8738487 6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine CAS No. 116081-19-7](/img/structure/B8738487.png)
6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine is a heterocyclic compound that contains both bromine and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine typically involves the bromination of a precursor oxazolo[5,4-b]pyridine compound followed by the introduction of a methylthio group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide in the presence of a suitable solvent like acetonitrile or dichloromethane. The methylthio group can be introduced using reagents like methylthiol or dimethyl disulfide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated oxazolo[5,4-b]pyridine
Substitution: Amino- or thio-substituted oxazolo[5,4-b]pyridine derivatives
科学的研究の応用
6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.
作用機序
The mechanism of action of 6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylthio groups can participate in various binding interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- 6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine
- 6-Bromo-2-(methylthio)oxazolo[3,4-b]pyridine
- 6-Bromo-2-(methylthio)oxazolo[5,4-c]pyridine
Uniqueness
6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and sulfur atoms. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
116081-19-7 |
|---|---|
分子式 |
C7H5BrN2OS |
分子量 |
245.10 g/mol |
IUPAC名 |
6-bromo-2-methylsulfanyl-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H5BrN2OS/c1-12-7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3 |
InChIキー |
QTKKZLFHPUYYGY-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(O1)N=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


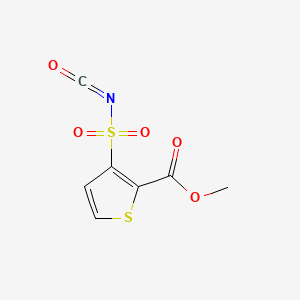
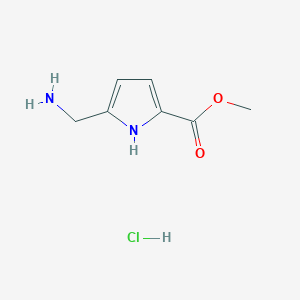
![acetic acid;4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B8738425.png)



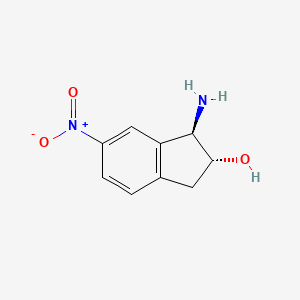
![[3-(Butylamino)phenyl]methanol](/img/structure/B8738453.png)
![(3-(3-Amino-2,6-difluorobenzoyl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(2,6-dichlorophenyl)methanone](/img/structure/B8738461.png)
